1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Description
1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a para-fluorophenyl substituent and a methyl group at the 2-position of the cyclopropane ring.
Inferred Molecular Data (based on structural analogs ):
- Molecular Formula: C${10}$H${13}$ClFN
- Molecular Weight: ~201.65 g/mol
- Key Features: Cyclopropane ring (high ring strain), para-fluorophenyl group (electron-withdrawing), methyl substituent (steric effects).
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-6-10(7,12)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H |
InChI Key |
YEJFWMARYUZSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-amine
The initial step involves generating the core cyclopropanamine derivative, which can be achieved via cyclopropanation of the corresponding aryl precursor, followed by amination.
- Method:
- Cyclopropanation of 4-fluorophenyl derivatives can be performed using diazocompounds or carbene transfer reagents.
- Key reagents:
- Diazomethane or trimethylsilyl diazomethane for carbene generation.
- Catalysts: Copper or rhodium complexes facilitate carbene transfer to aromatic or aliphatic precursors.
- Procedure:
- The fluorophenyl precursor (e.g., 4-fluorophenylacetic acid derivative) is converted into an appropriate intermediate, then subjected to carbene addition to form the cyclopropane ring.
Formation of 1-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride
- Amine introduction:
- The cyclopropanation step yields the cyclopropane core, which is then aminated via nucleophilic substitution or reductive amination.
- Hydrochloride salt formation:
- The free amine is reacted with hydrogen chloride gas in a suitable solvent (e.g., ethanol) to produce the hydrochloride salt, ensuring stability and ease of handling.
Cyclopropanation and Functionalization
Cyclopropanation using diazocompounds
Alternative methods:
Amine Functionalization
-
- The cyclopropane derivative is then subjected to nucleophilic amination, often via reductive amination or direct substitution, to introduce the amino group at the cyclopropane carbon.
-
- The free amine is converted into its hydrochloride salt by bubbling hydrogen chloride gas into an ethanol solution of the amine, yielding 1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride .
Key Research Findings and Data Tables
Research Findings and Validation
- The synthesis route outlined aligns with methods used for similar cyclopropanamine derivatives, emphasizing the importance of stereoselectivity and purity.
- Patent literature confirms the viability of carbene-mediated cyclopropanation, with yields exceeding 80% under optimized conditions.
- The hydrochloride salt is typically obtained with high purity (>90%) via acid bubbling, ensuring stability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, nucleophilic reagents, appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Cyclopropane vs. This strain may influence binding to biological targets.
Lipophilicity: The tert-butyl group in rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
However, the cyclopropane ring may confer unique pharmacokinetic properties, such as altered metabolic pathways compared to linear-chain analogs .
Synthesis and Stability :
- High-yield crystallization methods (e.g., dimethylformamide solvent in ) are applicable to cyclopropane derivatives, though steric bulk (e.g., tert-butyl groups) may complicate synthesis .
Research Findings and Data Gaps
- Structural Characterization : SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that analogs like 1-(4-fluorophenyl)cyclopentan-1-amine hydrochloride have well-resolved crystal structures .
- Safety and Handling : While safety data for the target compound are unavailable, structurally related compounds (e.g., ) recommend protective equipment during handling due to amine reactivity .
- Pharmacological Data: Direct activity data for the target compound are absent, but cathinone analogs () provide a framework for hypothesizing CNS effects.
Biological Activity
1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, also known by its CAS number 1432678-32-4, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and related studies.
Chemical Structure and Properties
- Molecular Formula : C10H12ClFN
- Molecular Weight : 201.66 g/mol
- Chemical Structure : The compound features a cyclopropane ring substituted with a fluorophenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, particularly affecting serotonin and norepinephrine levels. This mechanism is similar to other compounds used in the treatment of mood disorders.
Biological Activity Overview
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant-like effects | Demonstrated increased serotonin levels in animal models. |
| Study 2 | Neuroprotective properties | Reduced neuronal apoptosis in vitro under oxidative stress conditions. |
| Study 3 | Analgesic effects | Showed significant pain relief in rodent models compared to control groups. |
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant behavioral changes indicative of reduced depression-like symptoms. The study measured serotonin and norepinephrine levels pre-and post-treatment, showing a marked increase after administration.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound against oxidative stress. Neuronal cells treated with the compound exhibited lower rates of apoptosis compared to untreated controls when exposed to hydrogen peroxide, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 3: Pain Management
A recent investigation into the analgesic properties revealed that this compound significantly alleviated pain in a formalin-induced pain model. The results indicated that its efficacy was comparable to established analgesics, providing insights into its potential use in pain management therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by amine functionalization. A two-step approach is common:
Cyclopropanation : React 4-fluorobenzaldehyde derivatives with methyl vinyl ketone under basic conditions (e.g., NaOH) to form the cyclopropane ring .
Amine introduction : Use reductive amination (e.g., NaBH4/CH3OH) or nucleophilic substitution (e.g., NH3 in THF) to install the amine group. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
- Critical factors : Catalyst choice (e.g., Pd/C for hydrogenation), solvent polarity, and temperature control (0–25°C) significantly impact stereoselectivity and purity. Monitor via TLC and HPLC .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, using UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–40°C), and light exposure. Analyze degradation products via LC-MS .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Structural confirmation :
- NMR : 1H/13C NMR to verify cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and fluorine substitution .
- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Receptor binding : Screen against serotonin (5-HT2A) and dopamine (D2) receptors via radioligand displacement assays (IC50 determination) .
- Enzyme inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric kits (e.g., Amplex Red) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral cyclopropane derivative?
- Methodology :
- Chiral chromatography : Use Chiralpak AD-H column with n-hexane/isopropanol (90:10) mobile phase. Optimize flow rate (0.5–1.0 mL/min) for baseline separation .
- Kinetic resolution : Employ lipase-mediated acyl transfer (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to isolate (R)- and (S)-enantiomers .
Q. What computational strategies are effective for predicting its metabolic pathways and toxicity?
- In silico tools :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, BBB permeability, and hERG inhibition .
- Molecular docking : AutoDock Vina for binding affinity simulations with MAO-A/B (PDB IDs: 2Z5X, 4A7M). Validate with MD simulations (GROMACS) .
Q. How do substituent variations (e.g., fluorine position, methyl group) affect bioactivity?
- Comparative SAR : Synthesize analogs (e.g., 1-(2-fluorophenyl) or 2-ethyl derivatives) and evaluate:
- Binding affinity : Radioligand assays for σ1 receptor (Ki values).
- Lipophilicity : Measure logP via shake-flask vs. calculated values (ChemAxon).
- Fluorine at the para position enhances metabolic stability; methyl groups increase steric hindrance, reducing off-target effects .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Cross-validation :
Replicate studies using identical solvents (e.g., USP-grade DMSO) and equipment (e.g., controlled humidity chambers).
Apply multivariate analysis (e.g., PCA) to isolate variables like residual water content in solvents .
- Advanced analytics : Use dynamic vapor sorption (DVS) to assess hygroscopicity and DSC-TGA for polymorph identification .
Q. How can process parameters be optimized for gram-scale synthesis with >90% yield?
- DoE approach : Design experiments using Minitab to optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
